butane;3-methoxy-2H-pyridin-2-ide;tin(4+)
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Overview
Description
Butane;3-methoxy-2H-pyridin-2-ide;tin(4+) is a complex organotin compound that combines the properties of butane, a simple alkane, with a methoxy-substituted pyridine and a tin ion in a +4 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane;3-methoxy-2H-pyridin-2-ide;tin(4+) typically involves the reaction of 3-methoxy-2H-pyridine with a tin(IV) precursor under controlled conditions. One common method is the reaction of 3-methoxy-2H-pyridine with tin(IV) chloride in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butane;3-methoxy-2H-pyridin-2-ide;tin(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: The methoxy group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin(IV) oxide derivatives, while substitution reactions can produce various functionalized pyridine-tin complexes.
Scientific Research Applications
Chemistry
In chemistry, butane;3-methoxy-2H-pyridin-2-ide;tin(4+) is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . Its unique structure allows for efficient catalysis and high selectivity in forming carbon-carbon bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a precursor for developing new drugs. Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry
In the industrial sector, butane;3-methoxy-2H-pyridin-2-ide;tin(4+) is used in the production of advanced materials, including polymers and coatings. Its role as a stabilizer and catalyst in polymerization reactions enhances the properties of the final products.
Mechanism of Action
The mechanism by which butane;3-methoxy-2H-pyridin-2-ide;tin(4+) exerts its effects involves coordination with various molecular targets. The tin(IV) center can form stable complexes with ligands, facilitating catalytic processes. The pyridine ring can interact with aromatic systems, enhancing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Butane;2-methoxy-2H-pyridin-2-ide;tin(4+)
- Butane;3-ethoxy-2H-pyridin-2-ide;tin(4+)
- Butane;3-methoxy-2H-pyridin-2-ide;lead(4+)
Uniqueness
Butane;3-methoxy-2H-pyridin-2-ide;tin(4+) is unique due to its specific combination of a methoxy-substituted pyridine and a tin(IV) center. This structure provides distinct reactivity and stability compared to similar compounds with different substituents or metal centers. Its versatility in catalysis and material science applications sets it apart from other organotin compounds.
Properties
IUPAC Name |
butane;3-methoxy-2H-pyridin-2-ide;tin(4+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;/q4*-1;+4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGTXKOSPQUPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].COC1=[C-]N=CC=C1.[Sn+4] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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